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Compound of Interest

Compound Name: 2,2-Dimethylchroman

Cat. No.: B156738

In the landscape of heterocyclic chemistry and drug discovery, the chroman scaffold stands as
a privileged structure, forming the core of numerous biologically active natural products and
synthetic molecules, most notably Vitamin E. 2,2-Dimethylchroman (CAS: 1198-96-5)
represents a fundamental embodiment of this structural class.[1] Its deceptively simple fusion
of a dihydropyran ring with a benzene ring, featuring a characteristic gem-dimethyl substitution
at the C2 position, provides a unique combination of lipophilicity, conformational restraint, and
chemical stability.

This guide provides a comprehensive exploration of the core physicochemical characteristics of
2,2-Dimethylchroman. For researchers in medicinal chemistry, pharmacology, and materials
science, a deep understanding of these properties is not merely academic; it is the bedrock
upon which rational experimental design, compound handling, and the interpretation of
biological data are built. We will move beyond a simple recitation of data points to explain the
causality behind these properties and their direct implications for laboratory applications, from
synthesis and purification to formulation and biological screening. The 2,2-dimethylchroman
framework is a key component in compounds developed as potential anticancer agents and
modulators of biological pathways like retinoic acid receptors.[1][2][3]

Molecular Identity and Structural Framework

The first step in any rigorous scientific investigation is the unambiguous identification of the
molecule of interest. The structural and electronic features of 2,2-Dimethylchroman dictate its
physical behavior and chemical reactivity.
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Chemical Structure

The molecule consists of a bicyclic system where a benzene ring is fused to a six-membered,
oxygen-containing dihydropyran ring. The gem-dimethyl groups at the C2 position are a
defining feature, sterically hindering the ether oxygen and influencing the conformation of the
heterocyclic ring.

Caption: 2D Chemical Structure of 2,2-Dimethylchroman.

Key Molecular Identifiers

For accurate documentation, database searching, and regulatory compliance, a standardized
set of identifiers is crucial.

Identifier Value Source

2,2-dimethyl-3,4-
IUPAC Name ) [4]
dihydrochromene

CAS Number 1198-96-5 [1][4]
Molecular Formula C11H140 [1]4]
Molecular Weight 162.23 g/mol [11[4]
Canonical SMILES CC1(CCC2=CC=CC=C201)C  [4]

INChl=1S/C11H140/c1-11(2)8-
InChl 7-9-5-3-4-6-10(9)12-11/h3- [4]
6H,7-8H2,1-2H3

MITIYLBEZOKYLX-
InChlKey [4]
UHFFFAOYSA-N

Core Physicochemical Properties

These macroscopic properties are the direct manifestation of the molecule's structure and are
paramount for its handling, formulation, and behavior in biological systems.

Summary of Physical Data
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Implication for

Property Value Source
Researchers
Purity indicator;
Colorless to light deviations may
Appearance o o [1]
yellow liquid suggest oxidation or
impurities.
Dictates purification
Boiling Point ~249 °C (estimate) methods (distillation) [1]
and volatility.
Essential for accurate
) ~0.941 g/cm3 volume-to-mass
Density ) ) ] [1]
(estimate) conversions in

solution prep.

Refractive Index

~1.540 (estimate)

A quick, non-
destructive check for [1]

identity and purity.

XLogP3

29

Indicates moderate
lipophilicity,

suggesting good

membrane [4]
permeability but

potentially low

aqueous solubility.

Solubility Profile: A Critical Parameter

Expertise & Causality: The solubility of a compound is a critical gatekeeper for its utility in both

chemical reactions and biological assays.[5] The 2,2-Dimethylchroman structure presents a

duality: the polar ether oxygen, which can act as a hydrogen bond acceptor, and the dominant

nonpolar surface area of the benzene ring and alkyl groups. The calculated XLogP3 of 2.9

quantitatively confirms its predominantly lipophilic (“fat-loving™) character.[4]

e Aqueous Solubility: Expected to be very low. The energy required to break the strong

hydrogen-bonding network of water to accommodate the hydrophobic chroman structure is
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unfavorable. This is a crucial consideration for in vitro biological assays, often necessitating
the use of a co-solvent.

» Organic Solubility: High solubility is expected in non-polar and moderately polar organic
solvents such as hexane, ethyl acetate, dichloromethane (DCM), and stronger organic
solvents like dimethyl sulfoxide (DMSO).[5] This is driven by favorable van der Waals
interactions between the solvent and the large nonpolar regions of the molecule.

Experimental Protocol: Solubility Determination (Shake-
Flask Method)

This protocol provides a self-validating system for quantifying solubility, a cornerstone of
preclinical drug development.[6]

Objective: To determine the equilibrium solubility of 2,2-Dimethylchroman in a given solvent at
a controlled temperature.

Methodology:

e Preparation: Add an excess amount of 2,2-Dimethylchroman to a sealed glass vial,
ensuring a visible amount of undissolved compound remains.

o Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of the test solvent (e.g.,
phosphate-buffered saline for aqueous solubility, or ethanol) into the vial.

o Equilibration: Seal the vial and place it in an orbital shaker or rotator within a temperature-
controlled incubator (e.g., 25°C or 37°C) for 24-48 hours. This extended period is critical to
ensure the system reaches thermodynamic equilibrium.

* Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet
all undissolved solid.

o Sampling: Carefully withdraw a known volume of the supernatant, taking extreme care not to
disturb the solid pellet.

¢ Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the
concentration of 2,2-Dimethylchroman using a validated analytical method, such as HPLC-
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UV or LC-MS.

o Calculation: The solubility is calculated based on the measured concentration and the
dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Spectroscopic Characterization

Spectroscopic techniques provide the "fingerprint" of a molecule, allowing for unequivocal
structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic
molecule. While detailed public spectra often focus on more complex derivatives[7][8], the core
signals for the 2,2-dimethylchroman scaffold are highly predictable.

e H NMR:

o Gem-dimethyl (C2-CHs): A sharp singlet integrating to 6 protons, typically found in the
upfield aliphatic region (~1.3-1.5 ppm). Its singlet nature is a hallmark of the gem-dimethyl
group.

o Aliphatic Protons (C3-Hz, C4-Hz): Two distinct multiplets, each integrating to 2 protons,
appearing as triplets due to coupling with each other. These are typically found around
~1.8 ppm and ~2.8 ppm.

o Aromatic Protons: A complex multiplet pattern in the downfield region (~6.7-7.2 ppm)
integrating to 4 protons, characteristic of a substituted benzene ring.

e 13C NMR:
o Gem-dimethyl Carbons (C2-CHs): A signal in the far upfield region (~26-28 ppm).
o Quaternary Carbon (C2): A distinct signal around ~75 ppm, lacking any attached protons.

o Aliphatic Carbons (C3, C4): Signals in the aliphatic region, typically ~20-40 ppm.
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o Aromatic Carbons: Multiple signals in the ~115-160 ppm range, with the oxygen-attached
carbon (C8a) being the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
vibrations of its chemical bonds.

e ~2850-3000 cm~1: C-H stretching vibrations from the sp? hybridized carbons of the methyl
and methylene groups.

e ~3020-3070 cm~1: C-H stretching from the sp? hybridized carbons of the aromatic ring.

e ~1450-1600 cm~1: C=C stretching vibrations within the aromatic ring, often appearing as a
pair of sharp bands.

e ~1200-1260 cm~1: A strong, characteristic C-O stretching vibration from the aryl ether
linkage.

» Fingerprint Region (<1500 cm~1): A complex and unique pattern of bending vibrations that
can be used to confirm the identity of the compound against a reference spectrum.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the
molecule's fragmentation pattern, aiding in structural confirmation.[11][12]

» Molecular lon Peak (M*): A prominent peak at m/z = 162, corresponding to the molecular
weight of C11H140.

» Key Fragmentation: A characteristic and often base peak at m/z = 147, resulting from the
loss of a methyl group ([M-15]%). This fragmentation is highly favorable as it leads to a stable
tertiary carbocation or oxonium ion.

General Analytical Workflow

A logical, multi-technique approach is essential for the confident characterization of any
compound.
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Caption: Logical workflow for the comprehensive spectroscopic analysis.

Stability and Reactivity Considerations

» Storage and Stability: 2,2-Dimethylchroman is a relatively stable compound.[13] For long-
term storage, it should be kept in a cool, dark place (2-8°C is recommended) under an inert
atmosphere (e.g., argon or nitrogen) to prevent potential slow oxidation of the benzylic C4
position.[1]

o Chemical Reactivity: The chroman ring is generally robust. The primary sites for chemical
transformation are:

o Electrophilic Aromatic Substitution: The electron-donating nature of the ether oxygen
activates the benzene ring, primarily at the C6 and C8 positions, making it susceptible to
reactions like nitration, halogenation, and Friedel-Crafts acylation.[14]

o Benzylic Position (C4): The C4 position can be a site for radical reactions or oxidation
under more forceful conditions.

This inherent stability and predictable reactivity make the 2,2-dimethylchroman scaffold a
reliable and versatile building block in multi-step organic synthesis.[3][14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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